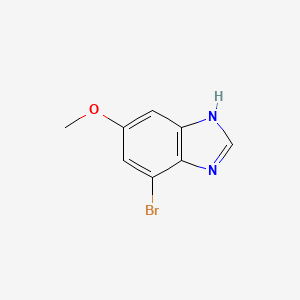

4-Bromo-6-methoxy-1H-benzimidazole

説明

The exact mass of the compound 4-Bromo-6-methoxy-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-6-methoxy-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-methoxy-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAESOAJUKHUHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360954-62-6 | |

| Record name | 4-Bromo-6-methoxy-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 4-Bromo-6-methoxy-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-6-methoxy-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from structurally analogous compounds to provide a robust predictive profile. The guide covers its chemical structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic characteristics, and an analysis of its chemical reactivity. Furthermore, it explores the potential pharmacological significance of this molecule by examining the structure-activity relationships of related benzimidazole derivatives. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of 4-Bromo-6-methoxy-1H-benzimidazole in drug development and other scientific endeavors.

Introduction to the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of a benzene ring with an imidazole ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in a wide array of pharmacologically active compounds, owing to its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological targets.[3] The versatility of the benzimidazole core allows for substitution at multiple positions, enabling the fine-tuning of its steric, electronic, and lipophilic properties to achieve desired therapeutic effects.

Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][4] The introduction of halogen and methoxy substituents onto the benzimidazole ring can significantly influence its pharmacological profile. Halogens, such as bromine, can enhance binding affinity through halogen bonding and increase lipophilicity, which may improve membrane permeability.[1] Methoxy groups, as electron-donating substituents, can modulate the electronic properties of the aromatic system and participate in hydrogen bonding.[3] The specific substitution pattern of 4-bromo and 6-methoxy on the 1H-benzimidazole core suggests a unique combination of these electronic and steric influences, making it a compound of significant interest for further investigation.

Chemical and Physical Properties

Direct experimental data for 4-Bromo-6-methoxy-1H-benzimidazole is not extensively reported. Therefore, the following properties are based on predictions and comparisons with structurally related benzimidazole derivatives.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 4-Bromo-6-methoxy-1H-benzimidazole | N/A |

| Molecular Formula | C₈H₇BrN₂O | |

| Molecular Weight | 227.06 g/mol | |

| SMILES | COC1=CC2=C(C(=C1)Br)N=CN2 | |

| InChI | InChI=1S/C8H7BrN2O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) | |

| InChIKey | AAESOAJUKHUHAR-UHFFFAOYSA-N |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Bromo-6-methoxy-1H-benzimidazole, alongside experimental data for related compounds to provide context and a basis for estimation.

| Property | Predicted/Estimated Value for 4-Bromo-6-methoxy-1H-benzimidazole | 4-Bromo-1H-benzimidazole (Analog) | 6-Methoxy-1H-benzimidazole (Analog) |

| Melting Point (°C) | 150-170 (estimated) | 166-168 | Not widely reported |

| Boiling Point (°C) | >300 (decomposes, estimated) | Not available | Not available |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | Soluble in polar organic solvents | Soluble in polar organic solvents |

| pKa | ~4.5-5.5 (for the conjugate acid, estimated) | ~5.0 | Not available |

| LogP | ~2.5-3.0 (estimated) | 2.2 | 1.8 |

Note: The estimated values for the target compound are derived from the physicochemical properties of the parent benzimidazole and the known effects of bromo and methoxy substituents.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of 4-Bromo-6-methoxy-1H-benzimidazole can be envisioned as a two-step process starting from commercially available materials. The key is the preparation of the requisite 3-bromo-5-methoxybenzene-1,2-diamine intermediate, followed by cyclization to form the benzimidazole ring.

Caption: Proposed synthetic workflow for 4-Bromo-6-methoxy-1H-benzimidazole.

Detailed Experimental Protocol (Predictive)

This protocol is a predictive methodology based on analogous benzimidazole syntheses.[6] Researchers should optimize reaction conditions based on experimental observations.

Step 1: Synthesis of 3-Bromo-5-methoxybenzene-1,2-diamine (Intermediate)

-

Rationale: The synthesis of the diamine intermediate is the critical first step. This can be achieved through a multi-step sequence involving nitration, bromination, and subsequent reduction of a commercially available aminophenol derivative. The regioselectivity of the bromination step is crucial and would need to be carefully controlled.

Materials:

-

2-Amino-4-methoxyphenol

-

Nitrating agent (e.g., HNO₃/H₂SO₄)

-

Brominating agent (e.g., N-Bromosuccinimide)

-

Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C)

-

Appropriate solvents (e.g., acetic acid, ethanol)

-

Base for neutralization (e.g., NaHCO₃)

Procedure:

-

Protect the amino group of 2-amino-4-methoxyphenol if necessary.

-

Perform nitration of the aromatic ring, likely directed by the existing substituents.

-

Introduce the bromine atom at the desired position using a suitable brominating agent.

-

Reduce the nitro group to an amine to yield the target 3-bromo-5-methoxybenzene-1,2-diamine.

-

Purify the intermediate via recrystallization or column chromatography.

Step 2: Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole

-

Rationale: The Phillips condensation is a classic and reliable method for forming the benzimidazole ring. The reaction of the o-phenylenediamine with formic acid provides the C2-unsubstituted benzimidazole.

Materials:

-

3-Bromo-5-methoxybenzene-1,2-diamine

-

Formic acid (or Trimethyl orthoformate)

-

Hydrochloric acid (catalytic)

-

Sodium hydroxide solution for neutralization

-

Solvents for extraction (e.g., ethyl acetate) and recrystallization (e.g., ethanol/water)

Procedure:

-

To a solution of 3-bromo-5-methoxybenzene-1,2-diamine in a suitable solvent (e.g., water or ethanol), add formic acid and a catalytic amount of hydrochloric acid.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a sodium hydroxide solution until precipitation of the product is complete.

-

Collect the crude product by filtration, wash with cold water, and dry.

-

Purify the crude 4-Bromo-6-methoxy-1H-benzimidazole by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Predicted Spectroscopic Characterization

The following are predicted spectroscopic data based on the structure of 4-Bromo-6-methoxy-1H-benzimidazole and data from analogous compounds.

-

¹H NMR (in DMSO-d₆):

-

δ ~12.5-13.0 ppm (broad singlet, 1H): N-H proton of the imidazole ring.

-

δ ~8.1-8.3 ppm (singlet, 1H): C2-H proton of the imidazole ring.

-

δ ~7.2-7.5 ppm (aromatic protons): Signals corresponding to the protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the specific electronic environment created by the bromo and methoxy groups.

-

δ ~3.8-4.0 ppm (singlet, 3H): O-CH₃ protons of the methoxy group.

-

-

¹³C NMR (in DMSO-d₆):

-

δ ~155-160 ppm: C6 carbon attached to the methoxy group.

-

δ ~140-145 ppm: C2 carbon of the imidazole ring.

-

δ ~110-135 ppm: Other aromatic and imidazole carbons.

-

δ ~100-110 ppm: C4 carbon attached to the bromine atom.

-

δ ~55-60 ppm: O-CH₃ carbon.

-

-

IR (KBr, cm⁻¹):

-

~3400-3200 (broad): N-H stretching vibration.

-

~3100-3000: Aromatic C-H stretching.

-

~1620, 1580, 1480: C=C and C=N stretching vibrations of the aromatic and imidazole rings.

-

~1250, 1030: C-O stretching of the methoxy group.

-

~600-500: C-Br stretching.

-

-

Mass Spectrometry (ESI-MS):

-

m/z: Predicted [M+H]⁺ at approximately 227.97 and 229.97, showing the characteristic isotopic pattern for a bromine-containing compound.

-

Chemical Reactivity and Potential for Derivatization

The reactivity of 4-Bromo-6-methoxy-1H-benzimidazole is governed by the interplay of the electron-donating methoxy group, the electron-withdrawing (by induction) and weakly deactivating (by resonance) bromo group, and the inherent reactivity of the benzimidazole nucleus.

Caption: Key reactive sites and potential derivatization pathways for 4-Bromo-6-methoxy-1H-benzimidazole.

-

N-Alkylation/Arylation: The N-H proton of the imidazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an alkyl or aryl halide to introduce substituents at the N1 position. This is a common strategy for modifying the pharmacokinetic properties of benzimidazole-based drugs.

-

Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic substitution by the electron-donating methoxy group at C6. The primary site of substitution is expected to be C7, which is ortho to the methoxy group and para to the imidazole nitrogen. The C5 position is also activated but may be sterically hindered by the adjacent bromine atom.

-

Cross-Coupling Reactions: The bromine atom at the C4 position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, alkyl, and amino groups, providing a powerful tool for generating a library of derivatives for structure-activity relationship studies.

-

C2-Functionalization: The C2 proton is the most acidic proton on the benzimidazole ring system and can be removed with a strong base to generate a nucleophile that can react with various electrophiles.

Potential Pharmacological Significance and Applications

The benzimidazole scaffold is a cornerstone of many clinically approved drugs.[2] The specific substitution pattern of 4-Bromo-6-methoxy-1H-benzimidazole suggests several potential areas of pharmacological activity.

-

Anticancer Activity: Many substituted benzimidazoles exhibit potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, topoisomerase, and various kinases.[7] The presence of a halogen and a methoxy group can contribute to the binding affinity and selectivity for specific cancer-related targets.

-

Antimicrobial and Antiviral Activity: The benzimidazole nucleus is found in several antimicrobial and antiviral drugs.[1] The bromo and methoxy substituents can modulate the lipophilicity and electronic properties of the molecule, which are crucial for its interaction with microbial or viral targets.

-

Enzyme Inhibition: Benzimidazole derivatives are known to inhibit a variety of enzymes. The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, while the substituents on the benzene ring can provide additional binding interactions.

The combination of a bromine atom and a methoxy group on the benzimidazole scaffold presents an interesting profile for drug discovery. The bromine can enhance lipophilicity and potentially engage in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor and modulate the electronic landscape of the molecule. This dual functionality makes 4-Bromo-6-methoxy-1H-benzimidazole an attractive starting point for the development of novel therapeutic agents.

Conclusion

4-Bromo-6-methoxy-1H-benzimidazole is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. Although direct experimental data is currently sparse, this technical guide has provided a comprehensive predictive overview of its chemical properties, a plausible synthetic strategy, and an analysis of its potential reactivity and pharmacological relevance. The insights presented herein are intended to facilitate further research and development of this and related benzimidazole derivatives. As a Senior Application Scientist, it is my assessment that the versatile synthetic handles and the favorable electronic and steric properties of this molecule make it a valuable building block for the creation of novel chemical entities with tailored biological activities.

References

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (n.d.). American Chemical Society. Retrieved January 26, 2026, from [Link]

-

4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

6-methoxy-1-methyl-1H-benzimidazole. (n.d.). Chemical Synthesis Database. Retrieved January 26, 2026, from [Link]

-

5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

(PDF) A Review on Benzimidazole and it's Biological Activities. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (n.d.). Google Patents.

-

Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl-substituted benzimidazoles with arenes in the superacid CF3SO3H. NMR and DFT studies of dicationic electrophilic species. (2019). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.). Google Patents.

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). National Institutes of Health. Retrieved January 26, 2026, from [Link]

- 228-237 Research Article Synthesis of Novel Substituted 4-[2-pyridyl. (n.d.). JOCPR. Retrieved January 26, 2026, from https://jocpr.com/vol7-iss4-2015/JCPR-2015-7-4-228-237.pdf

-

(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo. Retrieved January 26, 2026, from [Link]

-

Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

6-methoxy-2-pyrimidin-5-yl-1H-benzimidazole | C12H10N4O | CID 102922113. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Sample COA. (n.d.). Briti Scientific. Retrieved January 26, 2026, from [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.). Scholars Research Library. Retrieved January 26, 2026, from [Link]

-

Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (n.d.). NISCAIR. Retrieved January 26, 2026, from [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library. Retrieved January 26, 2026, from [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. Retrieved January 26, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

4-Bromo-6-methoxy-1H-benzimidazole: A Technical Guide for Advanced Research

CAS Number: 1360954-62-6

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] Its structural resemblance to purine has positioned it as a key pharmacophore, capable of interacting with a wide array of biological targets. This has led to the development of a diverse range of clinically significant drugs, including proton pump inhibitors, anthelmintics, and antihistamines.[1] The versatility of the benzimidazole scaffold lies in its amenability to substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, yet underexplored derivative, 4-Bromo-6-methoxy-1H-benzimidazole, providing a comprehensive technical overview based on established principles of medicinal chemistry and data from structurally related analogs.

Physicochemical Properties and Structural Elucidation

Table 1: Predicted Physicochemical Properties of 4-Bromo-6-methoxy-1H-benzimidazole

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₈H₇BrN₂O | PubChemLite[4] |

| Molecular Weight | 227.06 g/mol | Calculated |

| Monoisotopic Mass | 225.97418 Da | PubChemLite[4] |

| SMILES | COC1=CC2=C(C(=C1)Br)N=CN2 | PubChemLite[4] |

| InChI | InChI=1S/C8H7BrN2O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) | PubChemLite[4] |

| XlogP (predicted) | 2.1 | PubChemLite[4] |

| Physical Form | Likely a solid at room temperature | Based on related benzimidazoles |

The presence of the methoxy group is expected to increase the electron density of the benzene ring, potentially influencing its reactivity in electrophilic substitution reactions. Conversely, the bromine atom, an electron-withdrawing group, will have an opposing effect. The interplay of these substituents is crucial in determining the molecule's overall electronic properties and its potential interactions with biological targets.

Proposed Synthetic Pathways

The synthesis of 4-Bromo-6-methoxy-1H-benzimidazole can be approached through established methods for benzimidazole ring formation. The most common and versatile method is the condensation of an appropriately substituted o-phenylenediamine with a one-carbon synthon, such as an aldehyde or a carboxylic acid (or its derivative).

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the imidazole ring, leading back to 3-bromo-5-methoxy-1,2-diaminobenzene and a suitable one-carbon source.

Sources

- 1. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 4-bromo-6-methoxy-1h-benzimidazole (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-methoxy-1H-benzimidazole

Abstract

This technical guide provides a comprehensive and in-depth overview of a strategic synthetic pathway for the preparation of 4-Bromo-6-methoxy-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The guide delineates a multi-step synthetic route, commencing with the commercially available starting material, 3-methoxyaniline. Each synthetic transformation is discussed in detail, elucidating the underlying chemical principles, causality behind experimental choices, and field-proven insights to ensure methodological robustness and reproducibility. The protocols described herein are designed to be self-validating, with critical parameters and characterization data summarized for clarity. All key mechanistic claims and procedural standards are supported by authoritative references from the scientific literature.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic scaffold that constitutes the core structure of numerous compounds exhibiting a wide spectrum of biological activities. Its structural resemblance to purine has rendered it a valuable pharmacophore in the design of molecules that can interact with various biological targets. Consequently, substituted benzimidazoles have been extensively explored for their potential as therapeutic agents, demonstrating activities including but not limited to antiviral, anticancer, antihypertensive, and antifungal properties. The target molecule of this guide, 4-Bromo-6-methoxy-1H-benzimidazole, incorporates key structural features—a bromine atom and a methoxy group—that can significantly influence its physicochemical properties and biological activity, making its efficient synthesis a topic of considerable importance.

This guide presents a rational and experimentally grounded approach to the synthesis of 4-Bromo-6-methoxy-1H-benzimidazole, focusing on regioselectivity and overall yield. The proposed synthetic strategy is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for 4-Bromo-6-methoxy-1H-benzimidazole.

Strategic Synthesis Pathway

The synthesis of 4-Bromo-6-methoxy-1H-benzimidazole is strategically designed in four distinct steps, each optimized to achieve the desired substitution pattern and high purity of the intermediates and the final product.

Step 1: Regioselective Bromination of 3-Methoxyaniline

The initial step involves the electrophilic aromatic substitution of 3-methoxyaniline (m-anisidine) to introduce a bromine atom at the C4 position. The regiochemical outcome of this reaction is governed by the directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups. Both are activating, ortho-, para-directing groups. The amino group is a significantly stronger activating group than the methoxy group. Therefore, the positions ortho and para to the amino group (C2, C4, and C6) are highly activated. The methoxy group, being at C3, activates the C2, C4, and C6 positions. The confluence of these directing effects strongly favors substitution at the C2, C4, and C6 positions.

To achieve selective mono-bromination at the desired C4 position, which is para to the strongly activating amino group, careful control of reaction conditions is paramount to prevent over-bromination and the formation of isomeric byproducts.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline (1.0 eq.) in a suitable solvent such as chloroform or acetone.[1]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) (1.0 eq.) in the same solvent to the cooled solution of 3-methoxyaniline over a period of 1 hour.[1] The use of NBS is preferred over molecular bromine as it provides a milder and more selective bromination, minimizing the formation of polybrominated products.

-

Maintain the reaction mixture at 0-5 °C and stir for an additional 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate 4-bromo-3-methoxyaniline.[2]

Data Presentation: Reagents for Step 1

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |

| 3-Methoxyaniline | 123.15 | - | 1.0 |

| N-Bromosuccinimide | 177.98 | - | 1.0 |

| Chloroform | 119.38 | - | Solvent |

Step 2: Nitration of 4-Bromo-3-methoxyaniline

The second step is the nitration of the synthesized 4-bromo-3-methoxyaniline to introduce a nitro group at the C2 position, ortho to the amino group. The directing effects of the substituents on the aromatic ring—amino, methoxy, and bromo—will determine the position of the incoming nitro group. The amino group is the most powerful activating and ortho-, para-directing group. The methoxy group is also activating and ortho-, para-directing, while the bromine atom is a deactivating but ortho-, para-directing group. The position ortho to the strongly activating amino group (C2) is highly favored for electrophilic substitution.

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 4-bromo-3-methoxyaniline (1.0 eq.) in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid (1.05 eq.) and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product, 4-bromo-5-methoxy-2-nitroaniline, is collected by filtration.[3]

-

Wash the solid product with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain the purified 4-bromo-5-methoxy-2-nitroaniline.

Data Presentation: Reagents for Step 2

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |

| 4-Bromo-3-methoxyaniline | 202.05 | - | 1.0 |

| Concentrated Nitric Acid | 63.01 | - | 1.05 |

| Concentrated Sulfuric Acid | 98.08 | - | Solvent/Catalyst |

Step 3: Reduction of 4-Bromo-5-methoxy-2-nitroaniline

The third step involves the reduction of the nitro group in 4-bromo-5-methoxy-2-nitroaniline to an amino group, yielding the crucial intermediate, 3-bromo-5-methoxy-1,2-phenylenediamine. Various reducing agents can be employed for this transformation, including metals in acidic media (e.g., Fe/HCl, Sn/HCl) or catalytic hydrogenation. A common and effective method involves the use of tin(II) chloride in an acidic medium.[4]

Experimental Protocol:

-

In a round-bottom flask, suspend 4-bromo-5-methoxy-2-nitroaniline (1.0 eq.) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the solution is basic.

-

The resulting tin salts will precipitate. Filter the mixture and wash the precipitate with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to afford 3-bromo-5-methoxy-1,2-phenylenediamine.

Data Presentation: Reagents for Step 3

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |

| 4-Bromo-5-methoxy-2-nitroaniline | 247.05 | - | 1.0 |

| Tin(II) chloride dihydrate | 225.63 | - | 4.0-5.0 |

| Concentrated Hydrochloric Acid | 36.46 | - | Solvent/Reagent |

| Ethanol | 46.07 | - | Solvent |

Step 4: Cyclization to 4-Bromo-6-methoxy-1H-benzimidazole

The final step is the construction of the imidazole ring through the cyclization of 3-bromo-5-methoxy-1,2-phenylenediamine with formic acid. This is a classic and reliable method for the synthesis of 1H-benzimidazoles.[5][6]

Experimental Protocol:

-

In a round-bottom flask, place 3-bromo-5-methoxy-1,2-phenylenediamine (1.0 eq.).

-

Add an excess of 90% formic acid (approximately 5-10 eq.).

-

Heat the reaction mixture at 100 °C for 2-3 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully add a 10% aqueous solution of sodium hydroxide to neutralize the excess formic acid until the mixture is alkaline.

-

The product, 4-Bromo-6-methoxy-1H-benzimidazole, will precipitate out of the solution.

-

Collect the solid product by filtration and wash it with cold water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain the purified 4-Bromo-6-methoxy-1H-benzimidazole.

Data Presentation: Reagents for Step 4

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |

| 3-Bromo-5-methoxy-1,2-phenylenediamine | 217.07 | - | 1.0 |

| 90% Formic Acid | 46.03 | - | 5-10 |

Mechanistic Insights

A deeper understanding of the reaction mechanisms provides a basis for optimizing reaction conditions and troubleshooting potential issues.

Caption: Mechanism of benzimidazole formation from o-phenylenediamine and formic acid.

The cyclization reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by formic acid to form an N-formyl intermediate. This is followed by an intramolecular nucleophilic attack of the second amino group on the carbonyl carbon of the formyl group, leading to a cyclic dihydrobenzimidazole intermediate. Subsequent dehydration of this intermediate yields the aromatic benzimidazole ring.

Conclusion

This technical guide has detailed a robust and logical multi-step synthesis of 4-Bromo-6-methoxy-1H-benzimidazole from readily available starting materials. By carefully considering the directing effects of the substituents at each stage, the desired regiochemistry can be achieved. The provided experimental protocols are based on established and reliable chemical transformations, offering a solid foundation for researchers in their synthetic endeavors. The successful synthesis and purification of this target molecule will enable further investigation into its potential applications in medicinal chemistry and materials science.

References

- CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google P

-

An Expedited, Regiospecific para-Bromination of Activated Aryls - TopSCHOLAR. (URL: [Link])

- CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google P

-

16.6: Multistep Synthesis - Chemistry LibreTexts. (URL: [Link])

-

(PDF) 2-Bromo-4-nitroaniline - ResearchGate. (URL: [Link])

-

The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC - NIH. (URL: [Link])

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

-

Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])

- CN203187606U - 2-bromo-4-nitroaniline synthesis device - Google P

-

Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - Beilstein Journals. (URL: [Link])

-

The cyclization of o-phenylenediamine and DMF catalyzed by 4-amino-3-hydroxybenzoic acid … - ResearchGate. (URL: [Link])

-

(PDF) Critical review on the chemical reduction of nitroaniline - ResearchGate. (URL: [Link])

-

Benzimidazole - Organic Syntheses Procedure. (URL: [Link])

Sources

- 1. 2,4-dibromo-5-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 3. 4-bromo-5-methoxy-2-nitro-aniline 97% | CAS: 173312-36-2 | AChemBlock [achemblock.com]

- 4. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Navigating the Solubility Landscape of 4-Bromo-6-methoxy-1H-benzimidazole: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Principles, Predictive Analysis, and Experimental Determination for a Key Heterocyclic Scaffold

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-6-methoxy-1H-benzimidazole, a substituted benzimidazole of significant interest in medicinal chemistry and materials science. In the absence of extensive empirical solubility data in the public domain, this document synthesizes foundational chemical principles with data from structurally analogous compounds to build a robust predictive framework. Furthermore, this guide equips researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols to determine the solubility of this compound in a variety of organic solvents, ensuring the generation of reliable and reproducible data critical for advancing research and development.

Introduction: The Significance of Substituted Benzimidazoles

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active molecules.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The strategic placement of substituents on the benzimidazole core is a key strategy for modulating the physicochemical properties, such as solubility, and thereby influencing the compound's biological activity and suitability for various applications. 4-Bromo-6-methoxy-1H-benzimidazole, with its bromo and methoxy functional groups, presents a unique profile of lipophilicity and hydrogen bonding potential that dictates its behavior in different solvent environments. An understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and the formulation of potential therapeutic agents.

Physicochemical Properties and Predictive Solubility Analysis

Direct experimental data for 4-Bromo-6-methoxy-1H-benzimidazole is not widely available. However, a predictive analysis can be constructed by examining the properties of the parent benzimidazole and structurally related analogs.

Table 1: Physicochemical Properties of 4-Bromo-6-methoxy-1H-benzimidazole and Related Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Known Melting Point (°C) | Notes |

| 4-Bromo-6-methoxy-1H-benzimidazole | C8H7BrN2O | 227.06 | Not available | Target Compound |

| Benzimidazole | C7H6N2 | 118.14 | 170-172 | Parent Scaffold[2] |

| 4-Bromo-1H-benzimidazole | C7H5BrN2 | 197.03 | Not available | Positional Isomer Analog[3] |

| 6-Bromo-1H-benzimidazole | C7H5BrN2 | 197.03 | 130-134 | Positional Isomer Analog |

| 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | C8H4BrF3N2 | 265.03 | Not available | Analog with Electron-Withdrawing Group[4] |

The Role of Substituents in Modulating Solubility

The solubility of 4-Bromo-6-methoxy-1H-benzimidazole is governed by the interplay of its benzimidazole core and the electronic and steric effects of the bromo and methoxy substituents.

-

Benzimidazole Core: The imidazole portion of the molecule contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the sp2-hybridized nitrogen). This allows for self-association in the solid state and interaction with protic solvents. Benzimidazoles are generally considered polar molecules.[5]

-

Bromo Group: The bromine atom at the 4-position is an electron-withdrawing group that increases the lipophilicity of the molecule. This is expected to decrease solubility in polar solvents like water but may enhance solubility in less polar organic solvents compared to the unsubstituted benzimidazole.

-

Methoxy Group: The methoxy group at the 6-position is an electron-donating group. The oxygen atom can act as a hydrogen bond acceptor, potentially increasing interactions with protic solvents.

The "like dissolves like" principle suggests that the polarity of the solvent will be a primary determinant of solubility.[2]

Predicted Solubility Profile

Based on the analysis of the structural components and data from related compounds, a qualitative solubility profile for 4-Bromo-6-methoxy-1H-benzimidazole can be predicted.

Table 2: Predicted Qualitative Solubility of 4-Bromo-6-methoxy-1H-benzimidazole in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The N-H group and the methoxy group can form hydrogen bonds with the solvent. Benzimidazoles are generally soluble in alcohols.[6] |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions between the polar benzimidazole core and the solvent are expected.[6] |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | While having a dipole moment, the hydrogen bonding capabilities are limited. The solubility of benzimidazoles in chloroalkanes is generally low.[7] |

| Ethers | Diethyl ether, THF | Low to Moderate | Ethers are less polar than alcohols and can only act as hydrogen bond acceptors. The parent benzimidazole is sparingly soluble in ether.[2] |

| Non-polar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

Experimental Determination of Solubility

Given the predictive nature of the above analysis, experimental determination of solubility is crucial for obtaining accurate quantitative data. The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the equilibrium solubility determination of 4-Bromo-6-methoxy-1H-benzimidazole.

Materials:

-

4-Bromo-6-methoxy-1H-benzimidazole (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Protocol:

-

Preparation: Add an excess amount of solid 4-Bromo-6-methoxy-1H-benzimidazole to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward method for determining the concentration of a chromophoric compound like 4-Bromo-6-methoxy-1H-benzimidazole.

Protocol for Generating a Calibration Curve:

-

Stock Solution Preparation: Accurately weigh a small amount of 4-Bromo-6-methoxy-1H-benzimidazole and dissolve it in a known volume of the solvent to prepare a stock solution of known concentration.

-

Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the solvent as a blank.

-

Calibration Curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it). The equation of the line (y = mx + c, where y is absorbance and x is concentration) will be used to determine the concentration of the unknown samples.

Visualization of Key Concepts

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for the shake-flask solubility determination.

Intermolecular Interactions Influencing Solubility

The solubility of 4-Bromo-6-methoxy-1H-benzimidazole is a result of the balance between solute-solute, solvent-solvent, and solute-solvent interactions.

Caption: Intermolecular forces governing the dissolution process.

Conclusion

While specific quantitative solubility data for 4-Bromo-6-methoxy-1H-benzimidazole remains to be extensively published, a robust predictive framework can be established based on the known properties of the benzimidazole scaffold and the influence of its bromo and methoxy substituents. This technical guide provides researchers with a comprehensive understanding of the factors governing the solubility of this compound and, critically, equips them with the necessary experimental protocols to generate their own high-quality, quantitative data. The application of the detailed shake-flask method will empower researchers to accurately determine the solubility of 4-Bromo-6-methoxy-1H-benzimidazole in various organic solvents, a crucial step in advancing its potential applications in drug discovery and materials science.

References

-

Domańska, U. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4). Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Benzimidazoles in Alcohols. Retrieved from [Link]

-

Rahman, M. A., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Imidazoles in Ethers. Retrieved from [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDY ON REACTION OF 2-ALLYLTHIOBENZIMIDAZOLE WITH BROMINE. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

-

Longdom. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]

-

PubMed. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Retrieved from [Link]

-

Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Retrieved from [Link]

-

MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 5-Bromo-6-methoxy-1H-benzo[d]imidazole. Retrieved from [Link]

-

National Institutes of Health. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzimidazole derivative. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-benzimidazole. PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | C8H4BrF3N2 | CID 2736427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

Spectroscopic Characterization of 4-Bromo-6-methoxy-1H-benzimidazole: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Bromo-6-methoxy-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra for this specific molecule in the public domain, this guide synthesizes predicted spectroscopic features based on the foundational principles of NMR, IR, and Mass Spectrometry, and by drawing comparisons with the known spectral data of benzimidazole and related substituted analogues. This approach provides a robust framework for researchers in the identification and characterization of this and similar molecules.

Molecular Structure and Spectroscopic Considerations

4-Bromo-6-methoxy-1H-benzimidazole possesses a fused bicyclic system consisting of a benzene ring and an imidazole ring. The substituents, a bromine atom at position 4 and a methoxy group at position 6, significantly influence the electronic distribution and, consequently, the spectroscopic properties of the molecule. The presence of tautomerism in the imidazole ring, where the proton on the nitrogen can migrate between N1 and N3, is a key consideration in the interpretation of its NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Bromo-6-methoxy-1H-benzimidazole, both ¹H and ¹³C NMR will provide critical structural information.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a novel benzimidazole derivative would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly of the N-H proton. DMSO-d₆ is often preferred for benzimidazoles as it helps in observing the N-H proton signal which might otherwise be broadened or exchange with residual water in other solvents.[1]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is often done using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Two-Dimensional (2D) NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons, respectively.

Diagram: Standard NMR Workflow

Sources

Unveiling the Therapeutic Potential of 4-Bromo-6-methoxy-1H-benzimidazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold - A Cornerstone in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its structural resemblance to naturally occurring purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have demonstrated efficacy as antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive agents, among others.[3][4] The versatility of the benzimidazole ring system, which allows for substitutions at various positions, provides a fertile ground for the design and synthesis of novel therapeutic agents with tailored biological profiles. This guide focuses on the predicted biological activities of a specific, yet under-explored derivative, 4-Bromo-6-methoxy-1H-benzimidazole, offering a roadmap for its investigation as a potential drug candidate.

Synthetic Strategy: A Plausible Route to 4-Bromo-6-methoxy-1H-benzimidazole

While a specific, validated protocol for the synthesis of 4-Bromo-6-methoxy-1H-benzimidazole is not extensively documented, a reliable synthetic route can be proposed based on well-established methods for benzimidazole synthesis.[1][5] The most common approach involves the condensation of an appropriately substituted o-phenylenediamine with a one-carbon synthon, such as an aldehyde or a carboxylic acid derivative.

Proposed Two-Step Synthesis:

Step 1: Synthesis of 3-Bromo-5-methoxy-1,2-phenylenediamine (Intermediate)

The synthesis would likely begin with a commercially available substituted nitroaniline, which would undergo reduction to the corresponding diamine.

Step 2: Cyclization to form 4-Bromo-6-methoxy-1H-benzimidazole

The synthesized o-phenylenediamine derivative would then be cyclized using a suitable one-carbon source. Formic acid is a common and effective reagent for this transformation.

Part 1: Predicted Anticancer Activity - A Multi-faceted Approach to Targeting Malignancy

Benzimidazole derivatives are well-documented for their potent anticancer activities, which are often mediated through multiple mechanisms of action.[6][7] The presence of halogen and methoxy substituents on the benzimidazole core has been shown to influence cytotoxicity and the specific pathways targeted.

Predicted Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule polymerization.[7] By binding to tubulin, these compounds inhibit the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[7]

The pro-apoptotic activity of brominated benzimidazole derivatives has been demonstrated in various cancer cell lines.[8][9] For instance, derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been shown to induce apoptosis in leukemia and breast cancer cells.[8][9] It is plausible that 4-Bromo-6-methoxy-1H-benzimidazole could exert similar effects, with the bromo and methoxy groups potentially influencing its binding affinity to tubulin and other pro-apoptotic targets.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of a test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound (4-Bromo-6-methoxy-1H-benzimidazole)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of benzimidazole derivatives have provided valuable insights into the structural features that govern their anticancer potency.[6]

-

Halogen Substitution: The presence of a bromine atom on the benzene ring is often associated with enhanced anticancer activity.[6] This is attributed to increased lipophilicity, which can improve cell membrane permeability.

-

Methoxy Group: The methoxy group, being an electron-donating group, can influence the electronic properties of the benzimidazole ring system and its interaction with biological targets.[10]

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound | Substitution | Cancer Cell Line | Activity (IC50 µM) | Reference |

| Mebendazole | 5-benzoyl | HT-29 | 1.3 ± 0.1 | [7] |

| Albendazole | 5-propylthio | HT-29 | 1.4 ± 0.1 | [7] |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | 4,5,6,7-tetrabromo, N-propan-2-one | CCRF-CEM | Not specified | [8] |

| N,2,6-trisubstituted 1H-benzimidazole derivative | N, 2, 6-trisubstituted | MDA-MB-231 | 2.39 | [6] |

Diagram 1: Predicted Anticancer Mechanism of 4-Bromo-6-methoxy-1H-benzimidazole

Caption: Predicted mechanism of anticancer activity.

Part 2: Predicted Antimicrobial Activity - Combating Pathogenic Microbes

The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][11] The structural features of 4-Bromo-6-methoxy-1H-benzimidazole suggest that it may possess activity against a range of bacterial and fungal pathogens.

Predicted Mechanism of Action: Inhibition of Essential Cellular Processes

The antimicrobial action of benzimidazoles can be attributed to their ability to interfere with various essential cellular processes in microorganisms.

-

Inhibition of FtsZ: Some benzimidazole derivatives have been shown to inhibit the bacterial cell division protein FtsZ, which is a crucial component of the cytokinetic ring.[2] This inhibition leads to filamentation and eventual lysis of the bacterial cells.

-

Disruption of Fungal Microtubules: Similar to their anticancer effects, benzimidazoles can disrupt microtubule assembly in fungi, leading to the inhibition of cell division and growth.[3]

The bromo and methoxy substituents on the benzimidazole ring can modulate the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compound

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)

Procedure:

-

Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzimidazoles is significantly influenced by the nature and position of substituents on the heterocyclic ring.

-

Halogenation: Halogenated benzimidazoles, particularly those with bromo or chloro substituents, often exhibit potent antimicrobial activity.[12]

-

Methoxy Group: The presence of a methoxy group can enhance the antimicrobial properties of benzimidazole derivatives.[10][13]

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound | Substitution | Microorganism | Activity (MIC µg/mL) | Reference |

| 5,6-dibromo-1H-benzotriazole | 5,6-dibromo | Acanthamoeba castellanii | Higher efficacy than chlorohexidine | [12] |

| N-substituted 6-chloro-1H-benzimidazole derivative | 6-chloro, N-substituted | E. coli, S. aureus | 2-16 | [11][14] |

| 2-methoxy-6-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)phenols | 2-methoxy, 6-substituted benzimidazolyl | Various bacteria | Not specified | [3] |

Diagram 2: Predicted Antimicrobial Workflow

Caption: Workflow for evaluating antimicrobial potential.

Conclusion and Future Directions

Based on the extensive literature on substituted benzimidazoles, 4-Bromo-6-methoxy-1H-benzimidazole emerges as a promising candidate for further investigation as a potential anticancer and antimicrobial agent. The presence of both a bromo and a methoxy group on the benzimidazole scaffold suggests a favorable profile for biological activity.

Future research should focus on the following:

-

Efficient Synthesis: Development and optimization of a scalable synthetic route for 4-Bromo-6-methoxy-1H-benzimidazole.

-

In Vitro Screening: Comprehensive evaluation of its cytotoxic activity against a panel of cancer cell lines and its antimicrobial spectrum against clinically relevant pathogens.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological activities.

-

In Vivo Efficacy: Assessment of its therapeutic potential in preclinical animal models.

The insights provided in this technical guide are intended to serve as a foundation for researchers and drug development professionals to unlock the full therapeutic potential of this intriguing benzimidazole derivative.

References

-

Tavman A., Ikiz S., Bagcigil A.F., Ozgur N.Y., Ak S. (2009). Preparation, characterization and antibacterial effect of 2-methoxy-6-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)phenols and some transition metal complexes. J. Serbian Chem. Soc., 74:537–548. Available from: [Link]

- Kopańska, K., Najda, A., Chobot, V., & Wesołowska, M. (2004). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Acta Parasitologica, 49(4), 336-341.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Indian Chemical Society, 100(11), 101187.

-

Singh, R. K., Kumar, S., & Singh, P. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22695-22718. Available from: [Link]

- Aroua, L. M., Khan, R. I., Al-Majid, A. M., Barakat, A., & Lotfi, A. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC advances, 11(22), 13264-13291.

- Chauhan, P., & Kumar, R. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2949-2963.

- MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2149.

- MDPI. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Molecules, 29(1), 164.

-

Łukowska-Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry, 148, 107880. Available from: [Link]

- Singh, R. K., Kumar, S., & Singh, P. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22695-22718.

-

Singh, R. K., Kumar, S., & Singh, P. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22695-22718. Available from: [Link]

- Łukowska-Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry, 148, 107880.

- Birajdar, A. S., et al. (2013). A comprehensive account on recent progress in pharmacological activities of benzimidazole derivatives. Bioorganic & Medicinal Chemistry, 21(15), 4351-4363.

- University of Otago. (2017). Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles.

- Agarwal, D. K., & Goyal, P. K. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface, 11(1), 6-12.

-

Wang, J., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 266-276. Available from: [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Portal [ourarchive.otago.ac.nz]

- 8. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells [mdpi.com]

- 9. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

safety and handling of 4-Bromo-6-methoxy-1H-benzimidazole

An In-depth Technical Guide to the Safe Handling of 4-Bromo-6-methoxy-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] 4-Bromo-6-methoxy-1H-benzimidazole is a valuable intermediate in the synthesis of novel bioactive molecules. The bromo substituent serves as a versatile synthetic handle for introducing various functional groups via cross-coupling reactions, while the methoxy group can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets.[1]

Given its integral role in drug discovery and development, a comprehensive understanding of the safe handling and potential hazards associated with 4-Bromo-6-methoxy-1H-benzimidazole is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the safety protocols, handling procedures, and essential chemical properties of this compound, grounded in established safety principles and authoritative data.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. While specific toxicological data for 4-Bromo-6-methoxy-1H-benzimidazole is not extensively documented, the hazard profile can be extrapolated from data on structurally related brominated benzimidazoles. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding the potential hazards.

1.1 GHS Hazard Classification

Based on data for analogous compounds like 4-bromo-1H-benzimidazole and 6-bromo-1-methyl-1H-benzimidazole, the following GHS classifications should be considered:

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3] | |

| Skin Irritation (Category 2) | H315: Causes skin irritation[3][4] | |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3][4] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[3][4] |

Causality: The irritant properties of halogenated aromatic compounds often stem from their ability to react with biological macromolecules, leading to inflammation and tissue damage. Inhalation of fine powders can cause mechanical irritation of the respiratory tract.

1.2 Risk Assessment Workflow

A systematic approach to risk assessment is crucial before commencing any work with 4-Bromo-6-methoxy-1H-benzimidazole.

Caption: A systematic workflow for assessing and mitigating risks associated with handling chemical compounds.

Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk.

2.1 Engineering Controls

-

Chemical Fume Hood: All weighing and handling of solid 4-Bromo-6-methoxy-1H-benzimidazole and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

Causality: A fume hood provides a physical barrier and active ventilation, capturing airborne contaminants at the source and preventing them from entering the breathing zone of the researcher.

2.2 Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound.

-

Restricted Access: Limit access to areas where the compound is stored and handled to authorized personnel only.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[7][8]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against exposure.

-

Eye and Face Protection: Chemical safety goggles or glasses are mandatory.[4] A face shield should be worn when there is a risk of splashing.[4]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A full-sleeved lab coat should be worn and kept fastened.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations (e.g., cleaning up a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for preventing accidents and maintaining the compound's integrity.

4.1 Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[8]

-

Use in a Well-Ventilated Area: As previously stated, all manipulations should occur within a fume hood.[9]

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]

Caption: A step-by-step workflow for the safe handling of 4-Bromo-6-methoxy-1H-benzimidazole in a laboratory setting.

4.2 Storage

-